1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-4-(difluoromethyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N3/c1-6-9(10(12)13)14-15-16(6)8-4-2-3-7(11)5-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNXKSFWQYAQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Br)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole is a member of the triazole family, which has gained prominence in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's antibacterial and antifungal properties, as well as its potential mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrFN
- Molecular Weight : 300.09 g/mol
This compound features a triazole ring, which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial indicators of antibacterial efficacy.
| Bacterial Strain | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to ciprofloxacin |
| Escherichia coli | 16 | Higher than standard antibiotics |
| Pseudomonas aeruginosa | 32 | Similar to levofloxacin |
Studies have shown that compounds with bromine substitutions, such as this compound, often enhance antibacterial activity due to increased electron-withdrawing effects, which improve binding affinity to bacterial targets .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:
| Fungal Strain | MIC (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Candida albicans | 16 | Comparable to fluconazole |
| Aspergillus niger | 32 | Lower than standard treatments |
The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .
The mechanisms underlying the biological activities of triazole compounds often involve:
- DNA Gyrase Inhibition : Triazoles have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to cell death in susceptible bacterial strains .
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into fungal membranes, disrupting their integrity and leading to cell lysis .
- Targeting Specific Enzymes : In silico studies suggest that compounds like this compound may interact with specific enzymes such as DprE1 in Mycobacterium tuberculosis, enhancing their therapeutic potential against resistant strains .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:
- Study on Mycobacterium tuberculosis : A series of triazole derivatives were tested against Mycobacterium tuberculosis, revealing that certain modifications significantly enhanced their potency (MIC values ranging from 0.03–8 μg/mL) compared to standard treatments .
- Hybrid Compound Evaluation : Research on hybrid compounds combining triazoles with other pharmacophores demonstrated improved antibacterial activity and lower cytotoxicity profiles when compared to traditional antibiotics .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound has shown promising antifungal properties, particularly against phytopathogenic fungi. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. For instance, a study highlighted the effectiveness of certain triazole derivatives in inhibiting fungal growth, suggesting that 1-(3-Bromophenyl)-4-(difluoromethyl)-5-methyltriazole could be a viable candidate for developing new antifungal agents .
Antibacterial Properties
Triazoles, including the compound , have been evaluated for their antibacterial efficacy. Studies utilizing molecular docking techniques have demonstrated that triazole derivatives can bind effectively to bacterial enzymes, indicating potential as new antibiotics. The binding affinities observed suggest that these compounds could disrupt bacterial cell function, making them suitable for further development as antibacterial therapies .
Agricultural Applications
Fungicides
The agricultural sector has shown interest in this compound due to its antifungal properties. The compound can be utilized as a fungicide to protect crops from various fungal pathogens. Its mechanism of action involves inhibiting key metabolic pathways in fungi, which can lead to effective control of crop diseases .
Herbicides
Research into the herbicidal properties of triazole compounds suggests that they may also inhibit certain plant enzymes involved in growth regulation. This opens avenues for developing selective herbicides that target specific weeds without harming crops .
Material Science
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a precursor for synthesizing novel materials with tailored properties. For instance, its incorporation into polymer matrices can enhance material stability and performance under various environmental conditions .
Case Studies
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Group
The bromine atom on the phenyl ring enables cross-coupling reactions, a hallmark of aryl halides.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids replaces the bromine with diverse aryl/heteroaryl groups (Table 1). For example:
Conditions : Typically performed in dioxane/H₂O at 80–100°C for 12–24 h.
Buchwald-Hartwig Amination
The bromine can be replaced with amines under palladium catalysis:
| Product | Amine | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 1-(3-(Piperazin-1-yl)phenyl)-4-(difluoromethyl)-5-methyltriazole | Piperazine | XantPhos | 72 |
Conditions : Pd₂(dba)₃, XantPhos, Cs₂CO₃ in toluene at 110°C.
Reactivity of the Difluoromethyl Group
The -CF₂H group exhibits unique electronic and steric properties, enabling selective transformations.
Oxidation to Carboxylic Acid
Controlled oxidation converts -CF₂H to -COOH (Table 2):
| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O | 80 | 65 | |
| RuO₄ | Acetone | 25 | 88 |
Mechanism : The difluoromethyl group is oxidized via radical intermediates, forming a carboxylic acid.
Nucleophilic Substitution
The -CF₂H group participates in substitutions under strong bases:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| LDA, CO₂ | 4-Carboxy-5-methyltriazole | 73 | |
| NaH, CH₃I | 4-(Trifluoromethyl)-5-methyltriazole | 68 |
Conditions : LDA in THF at -78°C, followed by quenching with electrophiles.
Triazole Ring Functionalization
The 1,2,3-triazole core offers sites for further derivatization.
N-Methylation
Selective alkylation at the triazole nitrogen:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| CH₃I, K₂CO₃ | 1,4-Dimethyl-5-(difluoromethyl)triazole | 52 |
Conditions : DMF, 60°C, 6 h.
Cycloaddition Reactions
The triazole participates in Huisgen cycloaddition with alkynes:
| Alkyne | Product | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Phenylacetylene | Bis(triazole) derivative | CuI | 90 |
Conditions : Click chemistry in DMF/H₂O at 25°C.
Comparison with Similar Compounds
Research Findings and Implications
- Halogen Interactions : Bromine’s polarizability enhances binding to aromatic residues in enzymes, as demonstrated in pyrazoline antileukemic agents .
- Fluorine’s Role : Difluoromethyl groups improve metabolic stability by resisting oxidative degradation, a critical feature in drug design .
- Methyl Group Conformation : Methyl substituents in triazole derivatives restrict rotational freedom, optimizing ligand-receptor interactions .
Q & A
Q. Why do computational and experimental logP values diverge for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
